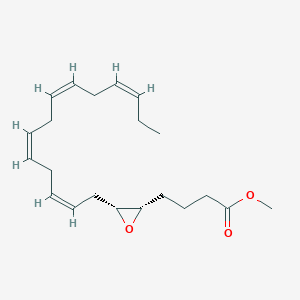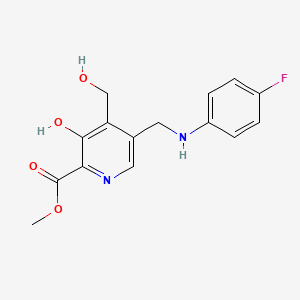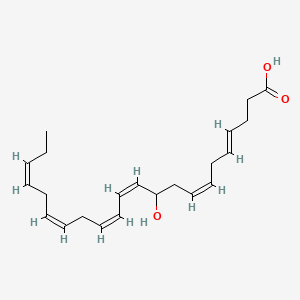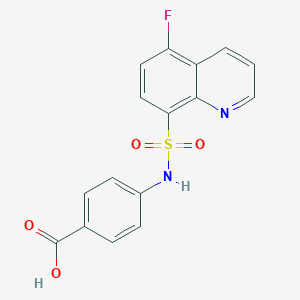
13,13,13-triphenyltridecylphosphanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13,13-Triphenyltridecylphosphanium;bromide is an organophosphorus compound characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its unique structure, which includes three phenyl groups attached to a tridecyl chain, making it a significant molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,13-triphenyltridecylphosphanium;bromide typically involves the reaction of triphenylphosphine with a tridecyl halide under controlled conditions. The reaction is usually carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The general reaction can be represented as: [ \text{Ph}3\text{P} + \text{C}{13}\text{H}_{27}\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{C}_{13}\text{H}_{27}\text{Br}- ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 13,13,13-Triphenyltridecylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
13,13,13-Triphenyltridecylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 13,13,13-triphenyltridecylphosphanium;bromide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include the disruption of cellular membranes and interference with enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
- Methyltriphenylphosphonium bromide
- Tetrabutylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Comparison: Compared to these similar compounds, 13,13,13-triphenyltridecylphosphanium;bromide is unique due to its longer tridecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
Molekularformel |
C31H42BrP |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
13,13,13-triphenyltridecylphosphanium;bromide |
InChI |
InChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H |
InChI-Schlüssel |
FBZIMPBIRDIKBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)




![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)

![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)


